1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide
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Overview
Description
1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 4-propoxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1,3-diphenyl-N-(4-chlorophenyl)pyrazole-4-carboxamide
Uniqueness
1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1,3-diphenyl-N-(4-propoxyphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C25H23N3O2/c1-2-17-30-22-15-13-20(14-16-22)26-25(29)23-18-28(21-11-7-4-8-12-21)27-24(23)19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,29) |
InChI Key |
ZODMVKLHPHQCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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